molecular formula C7H7N3O6S2 B12325780 6-nitro-1,3-benzothiazol-2-amine;sulfuric acid CAS No. 82199-10-8

6-nitro-1,3-benzothiazol-2-amine;sulfuric acid

Cat. No.: B12325780
CAS No.: 82199-10-8
M. Wt: 293.3 g/mol
InChI Key: SUGVKUPPWZVFDN-UHFFFAOYSA-N
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Description

6-nitro-1,3-benzothiazol-2-amine is a compound that belongs to the benzothiazole family, which is known for its diverse biological and chemical properties. Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. When combined, these compounds can form various derivatives that are useful in different scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-1,3-benzothiazol-2-amine typically involves the nitration of 1,3-benzothiazol-2-amine. This can be achieved through the reaction of 1,3-benzothiazol-2-amine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures and careful handling due to the corrosive nature of the acids involved .

Industrial Production Methods

Industrial production of 6-nitro-1,3-benzothiazol-2-amine may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps to remove by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

6-nitro-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-nitro-1,3-benzothiazol-2-amine and its derivatives have been extensively studied for their applications in various fields:

Mechanism of Action

The mechanism of action of 6-nitro-1,3-benzothiazol-2-amine involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or cytotoxic effects. The benzothiazole ring can also interact with various molecular targets, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-nitro-1,3-benzothiazol-2-amine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .

Properties

CAS No.

82199-10-8

Molecular Formula

C7H7N3O6S2

Molecular Weight

293.3 g/mol

IUPAC Name

6-nitro-1,3-benzothiazol-2-amine;sulfuric acid

InChI

InChI=1S/C7H5N3O2S.H2O4S/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7;1-5(2,3)4/h1-3H,(H2,8,9);(H2,1,2,3,4)

InChI Key

SUGVKUPPWZVFDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)N.OS(=O)(=O)O

Related CAS

82199-10-8
83763-49-9

Origin of Product

United States

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